molecular formula C12H21NO B13063451 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one

1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one

Cat. No.: B13063451
M. Wt: 195.30 g/mol
InChI Key: YBZYTZFPYDCKJK-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is a synthetic organic compound. Its structure includes a cyclopropyl group, a piperidine ring, and an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could involve:

    Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group can be introduced using reagents like diazomethane.

    Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Coupling reactions: The final step would involve coupling the cyclopropyl and piperidine moieties using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethane: Similar structure but fully reduced to an alkane.

Uniqueness

1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(1-methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C12H21NO/c1-9-4-3-5-10(13-9)8-11(14)12(2)6-7-12/h9-10,13H,3-8H2,1-2H3

InChI Key

YBZYTZFPYDCKJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C2(CC2)C

Origin of Product

United States

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